Enalapril Diketopiperazine

Overview

Description

Enalapril diketopiperazine is a derivative of enalapril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. This compound is formed through the thermal-induced intramolecular interaction of enalapril maleate, resulting in the formation of a diketopiperazine ring structure .

Mechanism of Action

Target of Action

Enalapril Diketopiperazine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) , which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

This compound, as a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, hindering the production of Angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This inhibition results in lower levels of Angiotensin II, causing an increase in plasma renin activity and a reduction in aldosterone secretion .

Biochemical Pathways

The inhibition of ACE leads to a decrease in Angiotensin II, resulting in vasodilation and a reduction in blood volume due to decreased sodium and water reabsorption . This ultimately leads to a decrease in blood pressure and blood fluid volume .

Pharmacokinetics

After oral administration, approximately 60-70% of Enalapril is absorbed prior to hydrolysis by liver carboxylesterases to yield enalaprilat . The active metabolite, enalaprilat, is excreted in urine (61%; 18% of which was enalapril, 43% was enalaprilat) and feces (33%; 6% of which was enalapril, 27% was enalaprilat) .

Result of Action

The result of this compound’s action is a decrease in total peripheral resistance without increasing heart oxygen demand . This leads to a reduction in blood pressure in all grades of essential and renovascular hypertension . Aldosterone levels drop while serum renin concentrations rise .

Biochemical Analysis

Biochemical Properties

Enalapril Diketopiperazine interacts with various enzymes, proteins, and other biomolecules. As a derivative of Enalapril, it is involved in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis . The active metabolite of Enalapril competitively inhibits the ACE to hinder the production of angiotensin II, a key component of this system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces blood pressure and blood fluid volume by inhibiting the formation of angiotensin II, which promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . The charge transfer process and the mobility of the proton (H+) between Enalapril and maleate molecules was demonstrated using supramolecular modeling analyses and molecular dynamics calculations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound undergoes changes in its effects. It has been observed that the stability of Enalapril Maleate was dependent on the weight ratio of Enalapril Maleate and Eudragit E . The activation energy of DKP formation for pure Enalapril Maleate was about 141.2 ± 0.7 kJ/mol, but it was reduced significantly to 86.7 ± 0.8 kJ/mol after interaction with Eudragit E .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The recommended dosage of Enalapril for treatment of CHF in dogs is 0.25–0.5 mg/kg, PO, every 12–24 hours . Based on the half-life, if continuous ACE inhibition is desired and well tolerated, then a 12-hour dosing interval is recommended .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway . This system is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enalapril diketopiperazine involves the thermal degradation of enalapril maleate. This process can be accelerated by the presence of certain polymers, such as Eudragit E. The reaction kinetics of the solid-state degradation process of pure enalapril maleate and Eudragit E/enalapril maleate mixtures with different weight ratios have been studied . The activation energy for the formation of this compound from pure enalapril maleate is approximately 141.2 kJ/mol, which is significantly reduced to 86.7 kJ/mol in the presence of Eudragit E .

Industrial Production Methods: Industrial production of this compound typically involves controlled thermal degradation processes. The stability of enalapril maleate is dependent on the weight ratio of enalapril maleate and Eudragit E, with the degradation process being exacerbated by the interaction between Eudragit E and the carboxyl group of maleic acid .

Chemical Reactions Analysis

Types of Reactions: Enalapril diketopiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form through thermal-induced intramolecular interactions, leading to the formation of a six-membered cyclic anhydride .

Common Reagents and Conditions: The formation of this compound is influenced by the presence of polymers like Eudragit E, which interact with the carboxyl group of enalapril maleate. The degradation process is also affected by the pH of the environment, with neutral pH promoting the highest stability .

Major Products Formed: The major product formed from the thermal degradation of enalapril maleate is this compound. This compound is characterized by its six-membered cyclic anhydride structure .

Scientific Research Applications

Enalapril diketopiperazine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique thermal degradation properties and the influence of polymers on its stability . In biology and medicine, this compound is of interest due to its potential effects on the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance . Industrially, the compound is used to study the stability and compatibility of pharmaceutical formulations .

Comparison with Similar Compounds

- Captopril

- Quinapril

- Enalaprilat

Biological Activity

Enalapril, a widely used antihypertensive medication, is a prodrug that converts to its active form, enalaprilat, after administration. During the degradation of enalapril maleate (EM), diketopiperazine (DKP) is formed as a significant degradation product. This article examines the biological activity of enalapril diketopiperazine, focusing on its pharmacological effects, stability, and mechanisms of action.

Enalapril itself acts primarily by inhibiting the angiotensin-converting enzyme (ACE), which leads to decreased production of angiotensin II, a potent vasoconstrictor. This results in lowered blood pressure and reduced strain on the cardiovascular system. The diketopiperazine derivative formed during the degradation process may exhibit similar or altered biological activities.

Pharmacological Studies

- Antioxidant Properties : Research indicates that enalapril and its derivatives enhance glutathione-dependent antioxidant defenses in various tissues. For instance, a study demonstrated that enalapril significantly increased total glutathione content and activities of antioxidant enzymes in mouse tissues, suggesting potential protective effects against oxidative stress .

- Respiratory Effects : A study involving co-administration of enalapril with diltiazem found that while enalapril increased cough reflex and tracheal smooth muscle reactivity, the combination therapy mitigated these adverse effects. This suggests that DKP might influence respiratory responses when formed from enalapril .

- Stability and Degradation : The stability of enalapril and its conversion to diketopiperazine are influenced by environmental factors such as pH and temperature. Under acidic conditions, DKP formation is favored, while alkaline conditions lead primarily to enalaprilat formation . The degradation kinetics indicate that DKP can form through thermal degradation pathways, which can impact the biological availability and efficacy of enalapril formulations .

Case Studies

Several studies have investigated the biological implications of diketopiperazine formation:

- Study on Stability : A study assessed the stability of enalapril maleate under various stress conditions, revealing that DKP was a major degradation product under both hydrolytic and thermal stress. The findings emphasized the need for formulation strategies to minimize DKP formation to maintain drug efficacy .

- Pharmacokinetic Studies : Clinical pharmacokinetic studies have shown that variations in formulation can affect the rate at which enalapril is converted to its active form and its degradation products. For example, formulations containing stearic acid were found to stabilize enalapril against rapid degradation into DKP .

Table 1: Stability Data of Enalapril Maleate Under Different Conditions

| Condition | Time (hrs) | % Remaining Enalapril | Major Degradation Product |

|---|---|---|---|

| Hydrolysis (0.1 N NaOH) | 0.5 | 7.5 | Enalaprilat |

| Hydrolysis (Water) | 24 | 95.2 | Diketopiperazine |

| Thermal Stress | Varies | Decreases over time | Diketopiperazine |

Table 2: Antioxidant Activity Enhancement by Enalapril

| Tissue | GSSG + GSH Content Increase (%) | Se-GPx Activity Increase (%) |

|---|---|---|

| Erythrocytes | 147 | 21 |

| Brain | 112 | 42 |

| Lung | 67 | Not measured |

Properties

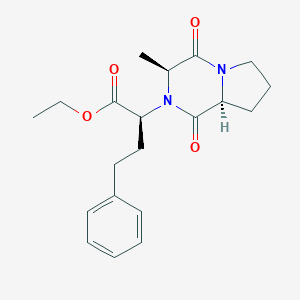

IUPAC Name |

ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHNHHJUGMMLV-XIRDDKMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151178 | |

| Record name | Enalapril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115729-52-7 | |

| Record name | Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115729-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609HCJ5DV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we analytically determine the presence and quantity of Enalapril DKP in Enalapril maleate formulations?

A1: Several analytical methods have proven effective in detecting and quantifying Enalapril DKP. High-performance liquid chromatography (HPLC) coupled with various detection methods has been widely employed [, , ]. Researchers have explored different column types and optimized chromatographic conditions to achieve satisfactory separation and quantification of Enalapril DKP from Enalapril maleate and other potential impurities []. Mixed micellar electrokinetic capillary electrophoresis (MEKC) provides another alternative for analyzing Enalapril DKP, offering advantages in terms of separation efficiency and sensitivity [].

Q2: What is the primary degradation pathway of Enalapril maleate leading to Enalapril DKP formation?

A2: Research suggests that Enalapril maleate degrades into Enalapril DKP through a process called solid-state cyclization [, ]. This intramolecular reaction involves the formation of a cyclic dipeptide structure, releasing water as a byproduct []. Studies utilizing thermal Fourier transform infrared (FTIR) microspectroscopy have provided insights into the kinetics and mechanisms of this degradation pathway, revealing its dependence on factors like temperature and the presence of excipients [, ].

Q3: How does the presence of pharmaceutical excipients influence the stability of Enalapril maleate and the formation of Enalapril DKP?

A3: The stability of Enalapril maleate and the rate of Enalapril DKP formation can be significantly impacted by the presence of excipients in the drug formulation []. Studies have shown that certain excipients, such as Eudragit E, can accelerate the formation of Enalapril DKP []. Understanding these interactions is crucial for developing stable pharmaceutical formulations that minimize degradation and ensure the efficacy and safety of Enalapril maleate products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.